Substrate Specificity of α-Galactosidase from Bifidobacterium breve — Direct Comparison of 2-Nitrophenyl vs. 4-Nitrophenyl α-D-Galactoside
In a direct head-to-head comparison using recombinant α-galactosidase from Bifidobacterium breve 203, 2-nitrophenyl-α-D-galactopyranoside (CAS 19710-96-4) exhibited only 16.5% of the hydrolytic activity observed with 4-nitrophenyl-α-D-galactopyranoside (CAS 7493-95-0). This demonstrates that the ortho-nitro substitution significantly reduces catalytic efficiency relative to the para isomer in this enzyme system [1]. More critically, the meta-isomer (3-nitrophenyl-α-D-galactopyranoside) showed merely 5.6% relative activity, establishing a clear positional reactivity rank order: para > ortho ≫ meta [1].
| Evidence Dimension | Relative hydrolytic activity (% of reference substrate) |
|---|---|
| Target Compound Data | 16.5% (2-nitrophenyl-α-D-galactopyranoside) |
| Comparator Or Baseline | 4-nitrophenyl-α-D-galactopyranoside (100%); 3-nitrophenyl-α-D-galactopyranoside (5.6%) |
| Quantified Difference | 2-NP substrate is 83.5% less active than 4-NP; 2-NP is 2.9-fold more active than 3-NP |
| Conditions | Recombinant α-galactosidase from Bifidobacterium breve 203, pH and temperature per Zhao et al. (2008) |
Why This Matters
For procurement, this evidence proves that CAS 19710-96-4 is a valid but kinetically distinct alternative to the para-substituted standard; assay protocols must account for the 6-fold lower intrinsic activity when replacing 4-NP-α-Gal with 2-NP-α-Gal.
- [1] Zhao, H.; Lu, L.; Xiao, M.; Wang, Q.; Lu, Y.; Liu, C.; Wang, P.; Kumagai, H.; Yamamoto, K. Cloning and characterization of a novel alpha-galactosidase from Bifidobacterium breve 203 capable of synthesizing Gal-alpha-1,4 linkage. FEMS Microbiol. Lett. 2008, 285, 278–283. View Source
